3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a chloropropyl group attached to the imidazolidine ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3-chloropropylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The starting materials are fed into a reactor, where they undergo the same reaction as described above. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using industrial-scale techniques, such as distillation, crystallization, or extraction.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran or diethyl ether, at low temperatures.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups, such as amines, thiols, or alcohols, attached to the propyl chain.
Oxidation Reactions: Oxidized products with additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduced derivatives with additional hydrogen atoms or removal of oxygen-containing functional groups.
Scientific Research Applications
3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and materials. It is also used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is also used in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential use in the treatment of various diseases and conditions, such as infections, cancer, and neurological disorders.
Industry: Used in the production of various industrial chemicals and materials, such as polymers, resins, and coatings. It is also used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes or disrupt bacterial cell membranes, leading to cell death. In anticancer applications, the compound may inhibit the activity of cancer-related enzymes or signaling pathways, leading to reduced cell proliferation and increased cell death.
Comparison with Similar Compounds
3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
3-(3-Chloropropyl)trimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of an imidazolidine-2,4-dione ring. Used in surface modification and material science applications.
3-Chloropropyl acetate: Contains an acetate group instead of an imidazolidine-2,4-dione ring. Used as an intermediate in organic synthesis and pharmaceuticals.
3-Chloropropionyl chloride: Contains a propionyl chloride group instead of an imidazolidine-2,4-dione ring. Used as a reagent in organic synthesis and acylation reactions.
The uniqueness of this compound lies in its imidazolidine-2,4-dione ring, which imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
3-(3-chloropropyl)-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-8(2)6(12)11(5-3-4-9)7(13)10-8/h3-5H2,1-2H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJREYWIOXGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208572 | |
Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180793-18-4 | |
Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180793-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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